VLX1570 -

VLX1570

Catalog Number: EVT-287510
CAS Number:
Molecular Formula: C23H17F2N3O6
Molecular Weight: 469.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-acryloyl-3,5-bis((Z)-4-fluoro-3-nitrobenzylidene)azepan-4-one, also known as VLX1570, is a small molecule inhibitor of deubiquitinase (DUB) activity. [, , , , , , , , , , , , , , , ] This compound is classified as a dienone compound and displays a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore. [] VLX1570 selectively targets and inhibits the proteasomal DUBs ubiquitin-specific protease-14 (USP14) and ubiquitin carboxyl-terminal hydrolase 5 (UCHL5), both of which are associated with the 19S regulatory particle of the proteasome. [, , , , , , , , , , , , , , ] In scientific research, VLX1570 serves as a valuable tool to investigate the roles of USP14 and UCHL5 in cellular processes and disease models.

Synthesis Analysis

VLX1570 is an optimized lead of the previously identified 19S DUB inhibitor b-AP15. [, , , , , , ] The synthesis of VLX1570 and its derivatives, along with their structure-activity relationship, is described in detail by D’Arcy et al. []

Molecular Structure Analysis

In silico modeling studies have suggested that VLX1570 interacts with key cysteine residues located within the active sites of the proteasome DUBs USP14 and UCHL5. [] This interaction is believed to be responsible for the inhibitory effect of VLX1570 on these enzymes.

Mechanism of Action

VLX1570 primarily exerts its effects by inhibiting the deubiquitinating activity of USP14 and UCHL5. [, , , , , , , , , , , , , , ] This inhibition disrupts the ubiquitin proteasome system (UPS), leading to the accumulation of polyubiquitinated proteins within cells. [, , , , , , , , , , , , , , ] This accumulation triggers a cascade of downstream effects, including:

  • Induction of ER stress: The accumulation of misfolded proteins activates the unfolded protein response (UPR) pathway, leading to ER stress. [, , , , , , , ]
  • Generation of reactive oxygen species (ROS): VLX1570 treatment leads to the production of ROS, contributing to oxidative stress within cells. [, , ]
  • Inhibition of cell cycle progression: VLX1570 can induce cell cycle arrest, particularly in the G2/M phase, by modulating the expression of cell cycle regulators. [, ]
  • Activation of apoptosis: Ultimately, the proteotoxic stress and cellular damage caused by VLX1570 lead to the activation of apoptotic pathways, resulting in cell death. [, , , , , , , , , , , , , , , ]
Physical and Chemical Properties Analysis

VLX1570 exhibits improved solubility in aqueous solution compared to its predecessor, b-AP15. [] Detailed analysis of the physical and chemical properties of VLX1570 requires further investigation.

Applications
  • Multiple myeloma: VLX1570 exhibits promising antitumor activity against multiple myeloma cells, including those resistant to bortezomib, a commonly used proteasome inhibitor. [, , , , , , , , , , ] It has been investigated in clinical trials for relapsed multiple myeloma. [, , , ]
  • Acute lymphoblastic leukemia (ALL): VLX1570 demonstrates sensitivity towards ALL cells, suggesting a potential therapeutic option for this disease. [, ]
  • Acute myeloid leukemia (AML): AML cells, particularly those with high protein turnover rates, display sensitivity to VLX1570, indicating its potential use in AML treatment. []
  • Waldenström macroglobulinemia (WM): VLX1570 exhibits efficacy against WM cells, including those resistant to ibrutinib, a Bruton tyrosine kinase inhibitor. [, , , ]
  • Lung cancer: Studies indicate that VLX1570 inhibits the proliferation of lung cancer cells and induces apoptosis, suggesting its potential as a therapeutic agent for lung cancer. []
  • Inflammation: Recent research indicates that VLX1570 can inhibit the assembly of the NLRP3 inflammasome, a key component of the innate immune response, by covalently modifying cysteine residues on NLRP3. [, ] This finding suggests its potential application in treating inflammatory disorders associated with NLRP3 inflammasome activation.
Future Directions
  • Mechanism of Action: A more in-depth understanding of its interaction with USP14 and UCHL5, as well as its potential off-target effects, is crucial. [, ]
  • Biomarkers: Identifying biomarkers for VLX1570 sensitivity could enable personalized treatment strategies. []
  • Drug Resistance: Investigating mechanisms of resistance to VLX1570 will be crucial for improving its long-term efficacy. []
  • Combination Therapies: Evaluating the efficacy of VLX1570 in combination with other anti-cancer agents could lead to synergistic therapeutic effects. [, , , ]
  • Non-Cancer Applications: Exploring the potential of VLX1570 in treating inflammatory disorders and other diseases warrants further investigation. [, ]

Properties

Product Name

VLX1570

IUPAC Name

(3Z,5Z)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one

Molecular Formula

C23H17F2N3O6

Molecular Weight

469.4 g/mol

InChI

InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9-,17-10-

InChI Key

SCKXBVLYWLLALY-CQRYCMKKSA-N

SMILES

C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1

Solubility

Soluble in DMSO, not in water

Synonyms

VLX-1570, VLX1570, VLX 1570

Canonical SMILES

C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1

Isomeric SMILES

C=CC(=O)N1CC/C(=C/C2=CC(=C(C=C2)F)[N+](=O)[O-])/C(=O)/C(=C\C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.